2-{[1-(3,4-Dimethoxybenzenesulfonyl)piperidin-4-yl]oxy}-4-(trifluoromethyl)pyrimidine
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Overview
Description
2-{[1-(3,4-Dimethoxybenzenesulfonyl)piperidin-4-yl]oxy}-4-(trifluoromethyl)pyrimidine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrimidine core substituted with a trifluoromethyl group and an ether linkage to a piperidine ring, which is further substituted with a 3,4-dimethoxybenzenesulfonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(3,4-Dimethoxybenzenesulfonyl)piperidin-4-yl]oxy}-4-(trifluoromethyl)pyrimidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable amidine and a β-dicarbonyl compound under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable diamine and a carbonyl compound.
Attachment of the 3,4-Dimethoxybenzenesulfonyl Group: This step involves the sulfonylation of the piperidine ring using 3,4-dimethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine.
Ether Linkage Formation: The final step involves the formation of the ether linkage between the pyrimidine core and the piperidine ring through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-{[1-(3,4-Dimethoxybenzenesulfonyl)piperidin-4-yl]oxy}-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Corresponding substituted products with nucleophiles.
Scientific Research Applications
2-{[1-(3,4-Dimethoxybenzenesulfonyl)piperidin-4-yl]oxy}-4-(trifluoromethyl)pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-{[1-(3,4-Dimethoxybenzenesulfonyl)piperidin-4-yl]oxy}-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
2-{[1-(3,4-Dimethoxybenzenesulfonyl)piperidin-4-yl]oxy}-4-methylpyrimidine: Similar structure but with a methyl group instead of a trifluoromethyl group.
2-{[1-(3,4-Dimethoxybenzenesulfonyl)piperidin-4-yl]oxy}-4-chloropyrimidine: Similar structure but with a chlorine atom instead of a trifluoromethyl group.
2-{[1-(3,4-Dimethoxybenzenesulfonyl)piperidin-4-yl]oxy}-4-bromopyrimidine: Similar structure but with a bromine atom instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in 2-{[1-(3,4-Dimethoxybenzenesulfonyl)piperidin-4-yl]oxy}-4-(trifluoromethyl)pyrimidine imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its biological activity and make it a valuable compound for various applications.
Properties
IUPAC Name |
2-[1-(3,4-dimethoxyphenyl)sulfonylpiperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3N3O5S/c1-27-14-4-3-13(11-15(14)28-2)30(25,26)24-9-6-12(7-10-24)29-17-22-8-5-16(23-17)18(19,20)21/h3-5,8,11-12H,6-7,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIKMGKBJCUSCJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)OC3=NC=CC(=N3)C(F)(F)F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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